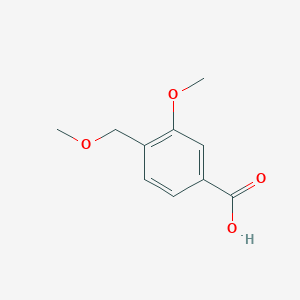

3-Methoxy-4-(methoxymethyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

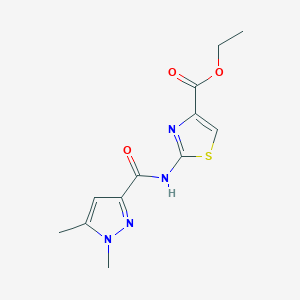

“3-Methoxy-4-(methoxymethyl)benzoic acid” is a chemical compound with the molecular formula C10H12O4 . It is a solid substance .

Molecular Structure Analysis

The molecular structure of “3-Methoxy-4-(methoxymethyl)benzoic acid” can be represented by the InChI code: 1S/C10H12O4/c1-13-6-8-4-3-7 (10 (11)12)5-9 (8)14-2/h3-5H,6H2,1-2H3, (H,11,12) . This structure can be viewed using specific software .Physical And Chemical Properties Analysis

“3-Methoxy-4-(methoxymethyl)benzoic acid” has a molecular weight of 196.2 . It is a solid substance .Scientific Research Applications

Environmental Implications and Biodegradation

3-Methoxy-4-(methoxymethyl)benzoic acid, as a derivative of benzoic acid, has implications in environmental science and biodegradation processes. Studies have shown that benzoic acid derivatives can significantly affect gut functions and have antibacterial and antifungal properties. For instance, benzoic acid has been widely used in foods and feeds, and its effects on improving gut functions, including digestion, absorption, and barrier, are well-documented. These properties are attributed to the regulation of enzyme activity, redox status, immunity, and microbiota by appropriate levels of benzoic acid. However, excessive administration could potentially damage gut health, indicating the need for a balanced approach in its application (Mao et al., 2019).

Bioactive Properties and Potential Therapeutic Applications

The structure of 3-Methoxy-4-(methoxymethyl)benzoic acid suggests that it could have bioactive properties. Similar carboxylic acids have shown a range of biological activities, including antioxidant, antimicrobial, and cytotoxic activities. The biological activity of these compounds is influenced by structural differences, such as the number of hydroxyl groups and conjugated bonds. For example, rosmarinic acid demonstrated the highest antioxidant activity among studied carboxylic acids, while cinnamic acid and caffeic acid showed significant antimicrobial properties. These findings suggest that the structural components of carboxylic acids, including methoxy groups, could be critical in determining their bioactivity, opening pathways for their use in therapeutic applications (Godlewska-Żyłkiewicz et al., 2020).

Industrial Applications and Advanced Oxidation Processes

The compound's structure also indicates potential for industrial applications, especially in advanced oxidation processes (AOPs) used for water treatment. AOPs are effective in treating various recalcitrant compounds in water, leading to different kinetics, mechanisms, and by-products. Studies on similar compounds show that the methoxy group's presence can influence the degradation pathways and by-products formed during these processes. This suggests that 3-Methoxy-4-(methoxymethyl)benzoic acid and its derivatives could play a role in environmental remediation and pollution control technologies (Qutob et al., 2022).

properties

IUPAC Name |

3-methoxy-4-(methoxymethyl)benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-13-6-8-4-3-7(10(11)12)5-9(8)14-2/h3-5H,6H2,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPSCKDGMMHUIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C=C(C=C1)C(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-4-(methoxymethyl)benzoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-ethoxy-5-(furan-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2426000.png)

![2-(sec-butylthio)-3-(4-nitrophenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2426011.png)

![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-indol-1-ylethanone](/img/structure/B2426016.png)

![Methyl 4-(7-bromo-2-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl)benzoate](/img/structure/B2426018.png)

![2-Chloro-N-[2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethyl]propanamide](/img/structure/B2426023.png)